Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) []. This enzyme is involved in the breakdown of catecholamines, such as dopamine []. In scientific research, Entacapone is primarily used to investigate the role of COMT and catecholamines in various biological processes [].
Entacapone is classified as an organic compound with the molecular formula C₁₄H₁₅N₃O₅, and it has a molecular weight of 305.29 g/mol. It is categorized under the class of compounds known as nitriles and is specifically a cyano derivative of an acrylamide. The compound's structure includes a nitro group, hydroxyl groups, and an ethylamine moiety, which contribute to its pharmacological activity.
The synthesis of Entacapone has been refined over time to improve yield and purity. A notable method involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in a two-component solvent system such as toluene and cyclohexane. This process utilizes piperidine acetate as a catalyst and operates under reflux conditions (110-120 °C) to facilitate the reaction.
Key Steps in Synthesis:
The process has been optimized to achieve high purity levels (up to 99% for the E-isomer) and reduced formation of undesirable Z-isomers .
Entacapone's chemical structure can be represented as follows:
The stereochemistry of Entacapone is significant, with the E-isomer being therapeutically active while the Z-isomer is less desirable due to lower efficacy.
Entacapone undergoes various chemical reactions during its synthesis and metabolism:
Entacapone functions primarily by inhibiting catechol-O-methyltransferase, an enzyme responsible for the degradation of catecholamines such as dopamine. By blocking this enzyme, Entacapone increases the availability of dopamine in the brain, thus enhancing motor control in patients with Parkinson's disease.
These properties are crucial for formulating effective pharmaceutical preparations.
Entacapone is primarily used in clinical settings for:
Entacapone is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical for catecholamine metabolism. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxy position of catechol substrates, including levodopa, dopamine, and norepinephrine [1] [6]. This methylation converts levodopa into 3-O-methyldopa (3-OMD), an inactive metabolite with a prolonged half-life (>15 hours) that competes with levodopa for blood-brain barrier (BBB) transport [2] [8]. Under physiological conditions, 60–70% of exogenous levodopa undergoes COMT-mediated metabolism in peripheral tissues, reducing its bioavailability [9].
Entacapone binds COMT at its catalytic site, forming a tight complex with the enzyme and magnesium cofactor. This interaction prevents the degradation of levodopa, increasing its plasma concentration and prolonging its half-life by 46–75% [4] [9]. Consequently, more levodopa crosses the BBB for conversion to dopamine in the striatum, enhancing dopaminergic neurotransmission in Parkinson’s disease (PD) patients with nigrostriatal degeneration [1] [6].
Table 1: Impact of COMT Inhibition on Levodopa Metabolism
Parameter | Without Entacapone | With Entacapone | Change |
---|---|---|---|
Levodopa AUC (h·ng/mL) | 3,620 | 5,280 | +46% |
Levodopa Half-life (h) | 1.5 | 2.0 | +33% |
3-OMD Formation | High | Significantly reduced | >50% decrease |
Data derived from clinical pharmacokinetic studies [4] [9].
Entacapone acts predominantly peripherally due to its high polarity and poor BBB penetration. Its distribution is limited to <0.1% in the brain, confining COMT inhibition to extracerebral tissues [1] [8]. This contrasts with central COMT inhibitors (e.g., tolcapone), which cross the BBB and modulate cortical dopamine metabolism [2]. Two COMT isoforms exist: soluble (S-COMT) and membrane-bound (MB-COMT). Entacapone inhibits both but exhibits higher affinity for S-COMT, the dominant form in peripheral organs like the liver and kidneys [8] [9].
The peripheral specificity offers clinical advantages:
Table 2: Selectivity Profile of Entacapone
Property | Entacapone | Central COMT Inhibitors |
---|---|---|
BBB Penetration | Negligible (<0.1%) | High (15–20%) |
Primary Site of Action | Peripheral tissues | Peripheral + CNS |
Metabolism | Glucuronidation | Cytochrome P450 |
Protein Binding | 98% (albumin) | >99% |
Comparative data based on biochemical and pharmacokinetic studies [1] [8] [9].
Entacapone’s efficacy relies on synergistic pharmacodynamics with levodopa/carbidopa regimens:
Table 3: Clinical Outcomes of Triple Therapy (Levodopa/Carbidopa/Entacapone)
Parameter | Levodopa/Carbidopa Alone | With Entacapone | Improvement |
---|---|---|---|
Mean Daily "On" Time (h) | 8.1 | 9.3 | +1.2 h |
Mean Daily "Off" Time (h) | 5.2 | 4.0 | –1.2 h |
UPDRS Score Reduction | Baseline | –4.5 points | Significant (p<0.01) |
Data from pivotal trials in fluctuating PD patients [5] [9].
Mechanistically, entacapone reduces 3-OMD accumulation by >50%, freeing up transporter capacity for levodopa BBB shuttling [2] [6]. This stabilizes striatal dopamine levels, enabling more continuous dopaminergic stimulation and mitigating motor complications [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7